N-benzoyl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea N-benzoyl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC1016693
InChI: InChI=1S/C19H21N3O3S2/c23-18(15-7-3-1-4-8-15)21-19(26)20-16-9-11-17(12-10-16)27(24,25)22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-14H2,(H2,20,21,23,26)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.5 g/mol

N-benzoyl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea

CAS No.:

Cat. No.: VC1016693

Molecular Formula: C19H21N3O3S2

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzoyl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea -

Specification

Molecular Formula C19H21N3O3S2
Molecular Weight 403.5 g/mol
IUPAC Name N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C19H21N3O3S2/c23-18(15-7-3-1-4-8-15)21-19(26)20-16-9-11-17(12-10-16)27(24,25)22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-14H2,(H2,20,21,23,26)
Standard InChI Key OTWHINLHPBWSDB-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator